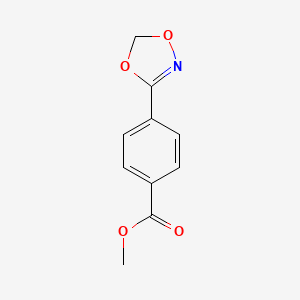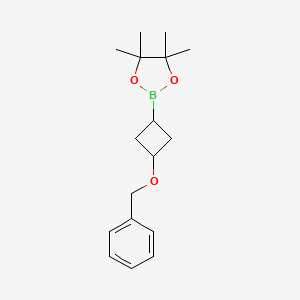
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a cyclobutyl ring substituted with a benzyloxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of an alkene with a suitable diene.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a cyclobutyl halide.
Formation of the Dioxaborolane Moiety: The final step involves the reaction of the cyclobutyl-benzyloxy intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.
Oxidation: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted cyclobutyl derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by forming carbon-carbon bonds with various pharmacophores.
Material Science: It can be employed in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: The compound can be used to label biomolecules for imaging or tracking purposes.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyclobutyl and benzyloxy groups.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar boronic ester but with a phenyl group instead of the cyclobutyl-benzyloxy moiety.
Cyclobutylboronic Acid: Contains the cyclobutyl ring but lacks the dioxaborolane and benzyloxy groups.
Uniqueness
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutyl ring, a benzyloxy group, and a dioxaborolane moiety. This unique structure allows it to participate in specific reactions and applications that other boronic esters may not be suitable for, particularly in the synthesis of complex organic molecules with specific structural requirements.
Properties
Molecular Formula |
C17H25BO3 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxycyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-15(11-14)19-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3 |
InChI Key |
BBLXQXYOTXFPEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
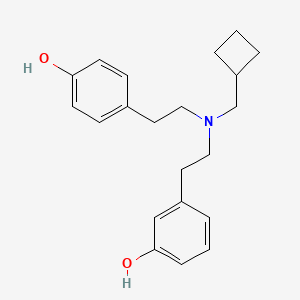

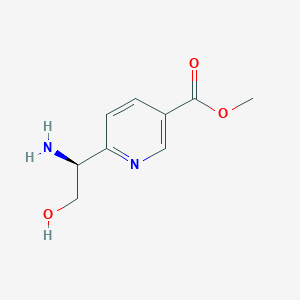
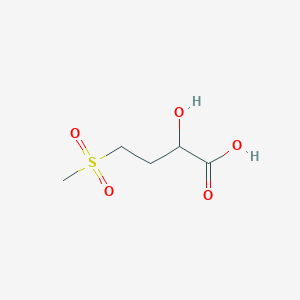

![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
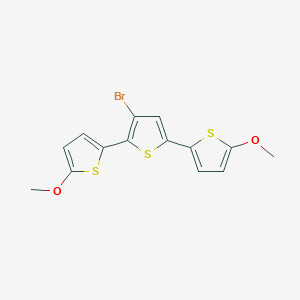

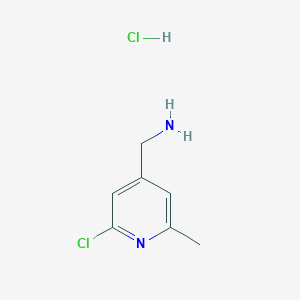
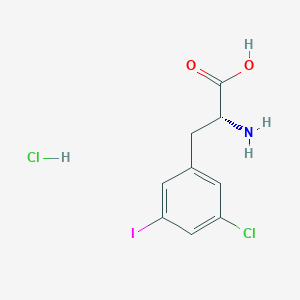
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
